An In-depth Technical Guide to 2,4,6-Trifluorobenzoic Acid: Physicochemical Properties and Synthetic Applications
An In-depth Technical Guide to 2,4,6-Trifluorobenzoic Acid: Physicochemical Properties and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-Trifluorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal building block in modern organic synthesis. Its unique electronic properties, conferred by the presence of three electron-withdrawing fluorine atoms on the benzene (B151609) ring, render it a valuable precursor for the synthesis of a wide array of specialized chemicals. This guide provides a comprehensive overview of the physical and chemical properties of 2,4,6-Trifluorobenzoic acid, with a particular focus on its applications in the pharmaceutical and agrochemical industries. The strategic introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and potency of drug candidates.[1] This document serves as a technical resource, consolidating key data and methodologies to support research and development efforts.
Physicochemical Properties
The distinct physical and chemical characteristics of 2,4,6-Trifluorobenzoic acid are summarized below. These properties are crucial for its handling, storage, and application in various synthetic protocols.
General and Physical Properties
| Property | Value |
| CAS Number | 28314-80-9 |
| Molecular Formula | C₇H₃F₃O₂ |
| Molecular Weight | 176.09 g/mol |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 142-146 °C |
| Boiling Point | 218.2 ± 35.0 °C at 760 mmHg |
| Density | Approximately 1.5 ± 0.1 g/cm³ |
| Solubility | Sparingly soluble in water, soluble in methanol |
| pKa | 1.83 |
Spectroscopic and Structural Data
| Parameter | Description |
| ¹H NMR | Spectra available, chemical shifts and coupling constants are influenced by the fluorine atoms. |
| ¹³C NMR | Spectra available, shows characteristic shifts for fluorinated aromatic carbons and the carboxylic acid carbon. |
| ¹⁹F NMR | Provides information on the fluorine environments within the molecule. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching, and C-F stretching are observable. |
| Mass Spectrometry | Electron ionization mass spectra are available for structural confirmation.[2] |
| Crystal Structure | Monoclinic, P2₁/c space group. In the crystal, molecules form centrosymmetric dimers through intermolecular O-H···O hydrogen bonds between the carboxyl groups.[3] |
Chemical Properties and Reactivity
2,4,6-Trifluorobenzoic acid exhibits reactivity typical of a carboxylic acid, readily undergoing reactions such as esterification and amidation.[1] The presence of the fluorine atoms significantly increases the acidity of the carboxylic acid group, as indicated by its low pKa value.[4] This enhanced acidity can influence its reactivity and catalytic activity in certain organic reactions.[5] The trifluorinated benzene ring is relatively stable but can participate in nucleophilic aromatic substitution reactions under specific conditions.
Applications in Drug Development
The unique properties of 2,4,6-Trifluorobenzoic acid make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] The incorporation of fluorine atoms can improve the metabolic stability and binding affinity of drug molecules.[1]
A notable application is in the synthesis of Lasmiditan (B1674530) , a selective serotonin (B10506) 5-HT1F receptor agonist used for the acute treatment of migraine.[7][8] 2,4,6-Trifluorobenzoic acid serves as a key starting material for the introduction of the 2,4,6-trifluorobenzoyl moiety, which is a critical pharmacophore in the final drug structure.
Experimental Protocols
Synthesis of Lasmiditan from 2,4,6-Trifluorobenzoic Acid
This protocol outlines the conversion of 2,4,6-Trifluorobenzoic acid to 2,4,6-Trifluorobenzoyl chloride, followed by its reaction with a key amine intermediate to form Lasmiditan.
Step 1: Formation of 2,4,6-Trifluorobenzoyl Chloride
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To a solution of 2,4,6-Trifluorobenzoic acid in dichloromethane (B109758), add a catalytic amount of dimethylformamide (DMF).
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Slowly add oxalyl chloride to the reaction mixture at room temperature (approximately 25-30°C).
-
Stir the reaction mixture for 30-40 minutes.
-
Distill off the solvent under reduced pressure to obtain crude 2,4,6-Trifluorobenzoyl chloride as an oil.
-
Dissolve the obtained oil in dichloromethane for use in the subsequent step.[8][9]
Step 2: Amide Coupling to Synthesize Lasmiditan
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In a separate reaction vessel, dissolve 2-amino-6-(1-methylpiperidine-4-carbonyl)pyridine (the amine intermediate) in dichloromethane and add triethylamine.
-
Cool the reaction mixture to 0-5°C.
-
To this cooled solution, add the previously prepared solution of 2,4,6-Trifluorobenzoyl chloride in dichloromethane.
-
Stir the reaction mixture at 0-5°C for approximately 30 minutes.
-
Allow the reaction temperature to rise to 25-30°C.
-
Work-up the reaction by washing with aqueous hydrochloric acid, followed by saturated aqueous sodium bicarbonate and brine solutions.
-
Distill off the organic solvent to obtain the crude Lasmiditan.
-
The crude product can be further purified by crystallization from a suitable solvent such as methanol.[8][9]
Spectroscopic Analysis (General Procedures)
Detailed experimental parameters for the spectroscopic analysis of 2,4,6-Trifluorobenzoic acid are not extensively reported in the literature. However, standard methodologies for obtaining NMR, IR, and MS data for organic compounds are applicable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a few milligrams of 2,4,6-Trifluorobenzoic acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the standard mid-IR range (e.g., 4000-400 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to detect the mass-to-charge ratio of the resulting ions.
-
Visualizations
Logical Relationship of Physicochemical Properties
References
- 1. mww.leapchem.com [mww.leapchem.com]
- 2. 2,4,6-Trifluorobenzoic acid [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. innospk.com [innospk.com]
- 6. 2,4,6-Trifluorobenzoic acid | 28314-80-9 [chemicalbook.com]
- 7. LasMiditan synthesis - chemicalbook [chemicalbook.com]
- 8. WO2020095171A1 - Process for preparation of lasmiditan - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
